molecular formula C21H17FN2O4S B2613280 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide CAS No. 922089-82-5

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide

Cat. No. B2613280
CAS RN: 922089-82-5
M. Wt: 412.44
InChI Key: RZRCTAYNEBXCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.44. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

  • Carbonic Anhydrase Inhibition : A study by Sapegin et al. (2018) introduced a novel class of [1,4]oxazepine-based primary sulfonamides, demonstrating their strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. The study highlighted the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, thus showcasing the compound's potential in therapeutic applications (Sapegin et al., 2018).

Advanced Organic Synthesis

  • Organocatalytic Asymmetric Reactions : Li et al. (2019) reported on the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, affording cyclic amines containing chiral tetrasubstituted C‒F stereocenters. This study underscores the application of related compounds in synthesizing complex molecules with high enantioselectivity, useful in drug discovery and development (Li et al., 2019).

Anticancer Activity

  • Synthesis and Bio-evaluation of Anticancer Agents : A study by Tsai et al. (2016) focused on the synthesis and characterization of novel aminothiazole-paeonol derivatives, which included sulfonamide functionalities. These compounds showed high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, suggesting the utility of such compounds in developing new anticancer agents (Tsai et al., 2016).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-13-7-9-19-17(11-13)24(2)21(25)15-12-14(8-10-18(15)28-19)23-29(26,27)20-6-4-3-5-16(20)22/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRCTAYNEBXCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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